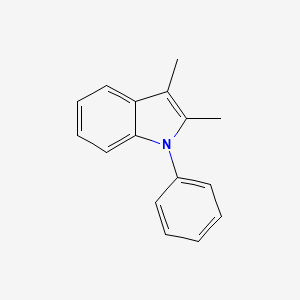

2,3-Dimethyl-1-phenylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2,3-dimethyl-1-phenylindole |

InChI |

InChI=1S/C16H15N/c1-12-13(2)17(14-8-4-3-5-9-14)16-11-7-6-10-15(12)16/h3-11H,1-2H3 |

InChI Key |

UATZPWAASBSTIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenyl-2,3-dimethylindole (CAS 74371-91-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of sterically encumbered indoles not merely as a sequence of reactions, but as a system of controlled thermodynamic and kinetic variables. 1-Phenyl-2,3-dimethylindole (CAS: 74371-91-8) is a highly substituted, privileged scaffold utilized extensively in medicinal chemistry and advanced materials science (e.g., OLED luminophores).

Constructing this molecule presents a unique steric challenge: the direct

Chemical Identity & Quantitative Data

To establish a baseline for analytical verification, the core physicochemical properties of the target compound are summarized below.

| Property | Value |

| Chemical Name | 1-Phenyl-2,3-dimethylindole |

| IUPAC Name | 2,3-Dimethyl-1-phenyl-1H-indole |

| CAS Registry Number | 74371-91-8 |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| InChIKey | UATZPWAASBSTIN-UHFFFAOYSA-N |

| Structural Class |

Strategic Synthesis: The Mechanistic Causality

Why do we avoid standard cross-coupling (Buchwald-Hartwig or Ullmann) for this molecule? The steric hindrance at the C2 position drastically increases the activation energy required for the oxidative addition and reductive elimination steps of palladium/copper catalytic cycles.

Instead, we utilize the Fischer Indole Synthesis using 1,1-diphenylhydrazine and 2-butanone . The causality behind this choice is elegant: the

The Dual-Phenyl Dynamics

-

Enamine Tautomerization: The condensation of 1,1-diphenylhydrazine and 2-butanone yields a hydrazone, which tautomerizes to the thermodynamic enamine under acidic conditions.

-

[3,3]-Sigmatropic Rearrangement: The N-N bond cleaves. The ortho-carbon of Phenyl Ring A attacks the enamine

-carbon. Crucially, the nitrogen atom ( -

Rearomatization & Cyclization: Phenyl Ring A rearomatizes to form the fused benzene ring of the indole. The lone pair on

(which still holds Phenyl Ring B) attacks the side-chain imine. -

Ammonia Elimination: The terminal nitrogen is expelled as ammonia gas (

), yielding the final 1-phenyl-2,3-dimethylindole.

By utilizing 1,1-diphenylhydrazine, Phenyl Ring B seamlessly transitions into the

Mechanistic Workflow Diagram

Figure 1: Mechanistic workflow of the Fischer Indole synthesis for 1-phenyl-2,3-dimethylindole.

Standard Operating Procedure (SOP): Self-Validating Protocol

Trustworthiness in synthetic chemistry requires protocols that verify themselves at every critical juncture. The following SOP integrates real-time analytical checkpoints to ensure high-fidelity synthesis.

Step 1: Hydrazone Condensation

-

Procedure: In a 250 mL round-bottom flask, dissolve 1,1-diphenylhydrazine (10 mmol) and 2-butanone (12 mmol) in 50 mL of absolute ethanol. Add 3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.

-

[Self-Validation Checkpoint 1]: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly UV-active hydrazine spot and the emergence of a new, higher

spot confirms complete hydrazone formation.

Step 2: Acid-Promoted Rearrangement

-

Procedure: Evaporate the ethanol under reduced pressure. To the crude hydrazone, add 20 g of Polyphosphoric Acid (PPA). Heat the viscous mixture to 110°C under a nitrogen atmosphere for 4 hours.

-

[Self-Validation Checkpoint 2]: Suspend a piece of damp red litmus paper at the exhaust of the reflux condenser. The paper will turn blue, validating the evolution of

gas—the definitive hallmark that the final cyclization and aromatization steps are actively occurring.

Step 3: Quenching and Extraction

-

Procedure: Carefully pour the hot, dark mixture over 200 g of crushed ice. Vigorously stir and slowly add 10% NaOH solution until the mixture is neutralized. Extract with Dichloromethane (3 x 50 mL).

-

[Self-Validation Checkpoint 3]: Before extraction, use a pH meter to verify the aqueous layer is strictly between pH 7.5 and 8.0. If the solution remains acidic, the indole nitrogen may partially protonate, leading to catastrophic yield loss in the aqueous phase.

Step 4: Purification and Structural Confirmation

-

Procedure: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate, 95:5). -

[Self-Validation Checkpoint 4]: Submit the purified product for

NMR analysis (

Advanced Applications & Chemical Behavior

The deliberate installation of the

Unlike unsubstituted indoles or azepines, 1-phenyl-2,3-dimethylindole demonstrates extraordinary thermodynamic stability. Literature confirms that while many indole derivatives can be forced into oxidative ring expansions to form quinolines or benzazepines, 2,3-dimethyl-1-phenylindole strictly fails to ring-expand .

Why does this matter?

In drug development and materials science, metabolic or oxidative stability is paramount. The steric shielding provided by the C2/C3 methyls and the orthogonal twist of the

References

1. Title: 2,3-dimethyl-1-phenyl-1H-indole - CAS号74371-91-8 Source: Molaid URL: [Link]

2. Title: EPA Environmental Database and Model Directory Volume 2 (Reference for 1,1-diphenylhydrazine / CAS 530-50-7) Source: EPA (nepis.epa.gov) URL: [Link]

3. Title: Benz-, Dibenz- and Tribenzazepines (Volume E9) Source: Thieme Connect URL: [Link]

Comprehensive Technical Guide on N-Phenyl-2,3-Dimethylindole: Molecular Characteristics, Synthesis, and Chemical Behavior

Executive Summary

N-phenyl-2,3-dimethylindole (also known as 2,3-dimethyl-1-phenyl-1H-indole) is a highly substituted, electron-rich heterocyclic scaffold. Characterized by a phenyl group at the nitrogen (N1) position and methyl groups at the C2 and C3 positions, this molecule presents a highly specific steric and electronic environment. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, specifically tailored for researchers in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

Understanding the baseline molecular characteristics is critical for predicting solubility, reactivity, and analytical behavior during drug development or material synthesis.

| Property | Value |

| Chemical Name | 2,3-dimethyl-1-phenyl-1H-indole |

| Common Synonyms | N-phenyl-2,3-dimethylindole |

| CAS Registry Number | 74371-91-8 |

| Molecular Formula | C16H15N |

| Molecular Weight | 221.30 g/mol |

| Physical State | Colorless to pale yellow oil (at standard conditions) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in Water |

The molecular weight of 221.30 g/mol and the strictly hydrophobic nature of the C16H15N framework dictate its high lipophilicity, requiring organic solvents for all synthetic manipulations (1)[1].

Structural Analysis and Mechanistic Implications

The indole core is classically known for its nucleophilicity, particularly at the C3 position. However, in N-phenyl-2,3-dimethylindole, the structural landscape is drastically altered:

-

N1-Phenyl Substitution: The phenyl ring at the nitrogen atom exerts a mild electron-withdrawing inductive effect but can donate electron density through resonance. Crucially, steric repulsion between the N-phenyl group and the C2-methyl group forces the phenyl ring out of coplanarity with the indole system, disrupting extended conjugation.

-

C2 and C3 Methylation: The presence of methyl groups at both the C2 and C3 positions completely blocks the standard sites of electrophilic aromatic substitution (EAS). This steric shielding renders the indole core highly resistant to typical modifications, forcing any functionalization to occur either on the fused benzene ring or the N-phenyl moiety.

Synthetic Methodologies: Heteroannulation Workflow

A highly efficient and self-validating protocol for synthesizing N-phenyl-2,3-dimethylindole involves the heteroannulation of arynes with

Causality & Design:

The reaction relies on the in situ generation of an aryne intermediate from a silylaryl triflate. Fluoride ions attack the silyl group, triggering the elimination of the triflate. The

Step-by-Step Procedure:

-

Preparation: To a reaction vessel, add the

-N-arylaminoketone (0.21 mmol, 1.0 equiv) and 18-Crown-6 ether (0.23 mmol, 1.1 equiv).-

Expert Insight: 18-Crown-6 is critical as it sequesters cesium ions, generating "naked" and highly reactive fluoride and carbonate anions that drive the elimination step.

-

-

Solvent Addition: Dissolve the mixture in a 2:8 ratio of isobutyronitrile (i-PrCN) and 1,2-dichloroethane (DCE) to achieve a concentration of 0.14 M.

-

Aryne Precursor: Introduce the silylaryl triflate (0.29 mmol, 1.4 equiv) into the solution.

-

Activation: Add anhydrous CsF (0.63 mmol, 3.0 equiv) and anhydrous Cs2CO3 (0.22 mmol, 2.0 equiv).

-

Reaction Execution: Stir the mixture at room temperature (approx. 25°C). Monitor the total consumption of the aminoketone via Thin Layer Chromatography (TLC) to self-validate reaction progress. This typically takes 2–6 hours.

-

Quenching & Workup: Once TLC confirms completion, quench the reaction by adding water and extract the aqueous phase with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. -

Purification: Purify the crude residue using flash column chromatography on silica gel (eluting with petroleum ether/toluene 95:5) to yield N-phenyl-2,3-dimethylindole as a colorless oil (approx. 71% yield)[2].

Step-by-step synthesis workflow for N-phenyl-2,3-dimethylindole via aryne heteroannulation.

Reactivity Profile: The Ring Expansion Blockade

A defining characteristic of N-phenyl-2,3-dimethylindole is its resistance to ring expansion. In heterocyclic chemistry, indoles are frequently used as precursors to synthesize seven-membered benzazepines via ring expansion mechanisms.

Mechanistic Causality: Standard ring expansion requires the indole to be unsubstituted at the C2 position. The reaction typically proceeds via the attack of an electrophile or carbene at the C2=C3 double bond, followed by bond migration to expand the pyrrole ring into an azepine ring. Because N-phenyl-2,3-dimethylindole possesses a methyl group at the C2 position, the initial transition state is sterically hindered. Furthermore, the methyl group prevents the necessary migratory aptitude required for the ring-opening/expansion step. Consequently, attempts to subject N-phenyl-2,3-dimethylindole to ring expansion protocols universally fail, leaving the starting material unreacted or leading to decomposition pathways (3)[3].

Logical pathway showing how C2-methylation in N-phenyl-2,3-dimethylindole blocks ring expansion.

References

- Molaid Chemical Database. "2,3-dimethyl-1-phenyl-1H-indole - CAS号74371-91-8".

- Royal Society of Chemistry. "Heteroannulation of Arynes with N-Aryl-α-Aminoketones for the Synthesis of Unsymmetrical N-Aryl-2,3-Disubstituted Indoles".

- Thieme Connect. "Benzazepines and their group 15 (P, As, Sb, and Bi) analogues".

Sources

Technical Whitepaper: 2,3-Dimethyl-1-phenyl-1H-indole

This technical guide provides an in-depth analysis of 2,3-dimethyl-1-phenyl-1H-indole , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on robust synthetic methodologies, structural characterization, and pharmacological relevance.

Executive Summary

The indole moiety is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. 2,3-Dimethyl-1-phenyl-1H-indole (C₁₆H₁₅N) represents a sterically crowded, lipophilic variant of this scaffold. Unlike its unsubstituted parent, the N-phenylation at position 1 combined with methylation at positions 2 and 3 locks the conformation and alters the electronic distribution, making it a critical model for studying COX-2 inhibition (analogous to Indomethacin) and atropisomerism in sterically hindered biaryls. This guide outlines a high-fidelity synthetic route via Palladium-catalyzed cross-coupling and details the physicochemical parameters required for its validation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity

-

IUPAC Name: 2,3-Dimethyl-1-phenyl-1H-indole

-

Molecular Formula: C₁₆H₁₅N

-

Molecular Weight: 221.30 g/mol

-

Core Scaffold: Indole (Benzopyrrole) fused with an N-phenyl ring.

Physicochemical Data Table

| Parameter | Value / Description | Notes |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |

| Melting Point | 105–107 °C (Parent) / ~85–90 °C (Predicted N-Ph) | N-substitution often lowers MP due to symmetry disruption relative to H-bonding capability of the NH parent. |

| Solubility | Soluble in DCM, CHCl₃, Toluene, DMSO. | Insoluble in water. |

| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic due to the N-phenyl group. |

| pKa | Non-ionizable (Neutral) | The lone pair on Nitrogen is part of the aromatic system. |

Synthetic Methodology

While the classical Fischer Indole Synthesis using N,N-diphenylhydrazine and 2-butanone is theoretically possible, it suffers from harsh acidic conditions and the instability of diphenylhydrazine.

The industry-standard approach recommended here is the Buchwald-Hartwig N-Arylation of commercially available 2,3-dimethylindole. This route offers higher yields, milder conditions, and modularity.

Reaction Pathway Visualization

Caption: Figure 1. Palladium-catalyzed C-N bond formation strategy for the synthesis of 2,3-dimethyl-1-phenyl-1H-indole.

Detailed Experimental Protocol (Buchwald-Hartwig)

Objective: Synthesize 1.0 g of 2,3-dimethyl-1-phenyl-1H-indole.

Reagents:

-

2,3-Dimethylindole (1.0 equiv, 6.9 mmol, 1.00 g)

-

Bromobenzene (1.2 equiv, 8.3 mmol, 0.87 mL)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[1]

-

XPhos (Ligand) (10 mol%)[2]

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (Anhydrous, degassed) (10 volumes, ~10 mL)

Step-by-Step Procedure:

-

Setup: In a glovebox or under a steady stream of Nitrogen, charge a flame-dried Schlenk tube with Pd(OAc)₂ (77 mg), XPhos (328 mg), and NaOtBu (995 mg).

-

Solvation: Add anhydrous Toluene (10 mL) and the 2,3-Dimethylindole (1.00 g).

-

Addition: Add Bromobenzene (0.87 mL) via syringe.

-

Reaction: Seal the tube and heat to 100°C with vigorous stirring for 12–16 hours. The reaction mixture should turn from dark red/brown to black as the catalytic cycle progresses.

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting indole (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.7).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

-

Validation: Recrystallize from minimal hot ethanol if necessary to obtain analytical grade crystals.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated using NMR and MS.

Expected 1H NMR Data (CDCl₃, 400 MHz)

The N-phenyl group introduces shielding effects and distinct aromatic splitting patterns.

-

δ 7.50 – 7.40 (m, 3H): meta- and para-protons of the N-phenyl ring.

-

δ 7.35 – 7.25 (m, 2H): ortho-protons of the N-phenyl ring (deshielded).

-

δ 7.15 – 7.05 (m, 3H): Indole aromatic ring protons (C4, C5, C6).

-

δ 6.95 (d, 1H): Indole C7 proton (often shielded by the orthogonal phenyl ring).

-

δ 2.35 (s, 3H): C2-Methyl group (Singlet).

-

δ 2.25 (s, 3H): C3-Methyl group (Singlet).

Mass Spectrometry (ESI-HRMS)

-

Target Ion: [M+H]⁺

-

Calculated Mass: 222.1283 Da

-

Pattern: Look for the molecular ion peak at m/z ~222.1.

Medicinal Chemistry & Pharmacology

This scaffold is highly relevant for researching Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . The 2,3-dimethyl-1-phenylindole structure mimics the lipophilic domain of Indomethacin , allowing it to interact with the hydrophobic channel of the Cyclooxygenase (COX) enzymes.

Mechanism of Action (Hypothetical COX Inhibition)

The hydrophobic methyl groups at positions 2 and 3 provide van der Waals interactions within the COX active site, while the N-phenyl ring can engage in π-stacking interactions with Tyr385 or Trp387 residues.

Caption: Figure 2. Pharmacological pathway of indole-based COX inhibitors.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the methyl groups over prolonged periods.

References

-

Buchwald-Hartwig Coupling: Organic Syntheses, "Buchwald-Hartwig Coupling - General Procedure." Link

-

Indole Synthesis Review: Royal Society of Chemistry, "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." Link

-

COX Inhibition Studies: OMICS International, "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives." Link

-

Chemical Properties: PubChem, "2,3-Dimethyl-1H-indole (Parent Compound Data)." Link

-

Palladium Catalysis: Beilstein Journal of Organic Chemistry, "Pd-catalyzed Buchwald–Hartwig aminations." Link

Sources

An In-depth Technical Guide to the Solubility of 2,3-dimethyl-1-phenylindole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3-dimethyl-1-phenylindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights into its behavior in various organic solvents, and detailed protocols for empirical determination. In the landscape of pharmaceutical and chemical research, a thorough comprehension of a compound's solubility is a critical cornerstone for successful experimental design, from reaction chemistry to formulation and bioavailability studies.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a significant pharmacophore, and its derivatives are known for a wide array of biological activities.[1] The addition of dimethyl and phenyl groups to the indole scaffold of this particular molecule significantly influences its physicochemical properties, including its solubility. A precise understanding of how this compound interacts with different organic solvents is paramount for its application in organic synthesis, medicinal chemistry, and materials science.[2]

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage established chemical principles and data from analogous structures, such as 2,3-dimethyl-1H-indole and 2-phenylindole, to provide a robust predictive framework.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For this compound, a crystalline solid, the energy required to break the crystal lattice forces must be compensated by the energy released upon the formation of solute-solvent interactions.

The molecular structure of this compound features a largely non-polar aromatic system composed of the indole nucleus and the appended phenyl group. The two methyl groups further contribute to its non-polar character. The nitrogen atom in the indole ring introduces a slight polar character and can act as a hydrogen bond acceptor. However, the presence of the bulky phenyl group on the nitrogen atom may sterically hinder this interaction. Consequently, the solubility of this compound is expected to be highest in non-polar and moderately polar aprotic organic solvents.

Predicted Solubility Profile of this compound

Based on the structural analysis and data from related indole derivatives, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental validation for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Low to Medium | The non-polar nature of hexane aligns with the hydrophobic character of the molecule. However, the aromaticity of the solute may favor interactions with more polarizable solvents.[4] |

| Toluene | High | The aromatic ring of toluene can engage in π-π stacking with the indole and phenyl rings of the solute, leading to favorable interactions and high solubility.[4] | |

| Polar Aprotic | Dichloromethane | High | Dichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively non-polar character, making it suitable for this molecule.[2][5] |

| Acetone | Medium to High | The ketone group in acetone can act as a hydrogen bond acceptor, potentially interacting with the N-H group of any residual 2,3-dimethylindole (if the phenyl group were absent). Its overall polarity should allow for good solvation. | |

| Ethyl Acetate | Medium to High | Similar to acetone, the ester group of ethyl acetate can act as a hydrogen bond acceptor, and its moderate polarity is well-suited for dissolving substituted indoles.[6] | |

| Polar Protic | Ethanol | Medium | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor. While the molecule has a hydrogen bond acceptor site, its overall non-polar character will limit its solubility compared to more non-polar solvents.[7] |

| Methanol | Low to Medium | Methanol is more polar than ethanol, making it a less ideal solvent for the largely non-polar this compound. Studies on indole itself show higher solubility in methanol than in water due to favorable electrostatic interactions. | |

| Water | Very Low | The hydrophobic nature of the molecule makes it sparingly soluble in water.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the HPLC data, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for isothermal shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice forces.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has similar intermolecular forces to the solute will be more effective at dissolving it.

-

Purity of the Compound: Impurities in the this compound sample can affect its solubility.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Diagram of Factors Influencing Solubility

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. chem.ws [chem.ws]

The N-Aryl Indole Scaffold: Synthetic Evolution and Therapeutic Utility

Executive Summary

The N-aryl indole moiety represents a privileged structural motif in modern medicinal chemistry and materials science. Unlike C3-functionalized indoles, which leverage the inherent nucleophilicity of the enamine system, N1-arylation requires overcoming the poor nucleophilicity of the indole nitrogen (

Mechanistic Principles & Synthetic Strategies[1][2][3]

The Electronic Challenge

The indole nitrogen lone pair is delocalized into the aromatic

Comparative Methodology

Selection of the arylation method depends on substrate availability, functional group tolerance, and scale.

Table 1: Strategic Comparison of N-Arylation Methodologies

| Feature | Buchwald-Hartwig (Pd) | Ullmann-Goldberg (Cu) | Chan-Lam (Cu/Air) |

| Coupling Partner | Aryl Halides (Cl, Br, I), Triflates | Aryl Iodides/Bromides | Aryl Boronic Acids |

| Catalyst System | Pd(0)/Pd(II) + Phosphine Ligands | Cu(I) + Diamine/Amino Acid Ligands | Cu(II) Acetate (Stoich. or Cat.) |

| Key Reagents | Base: NaOtBu, | Base: | Oxidant: |

| Conditions | 80–110°C, Inert Atmosphere | 110–140°C, Inert Atmosphere | Room Temp – 60°C, Open to Air |

| Scope/Utility | Sterically hindered systems; Electron-poor Ar-X | Cost-effective scale-up; Electron-rich Ar-I | Late-stage functionalization; Mild conditions |

| Primary Limitation | Catalyst cost; Pd removal | High temp; Solubility issues | Slow kinetics; Boronic acid cost |

Decision Logic for Method Selection

The following decision tree provides a logical workflow for selecting the optimal synthetic route based on substrate properties.

Figure 1: Synthetic decision matrix for N-arylation based on substrate availability and chemical sensitivity.

Mechanistic Insights

Palladium-Catalyzed Cycle (Buchwald-Hartwig)

The success of Pd-catalyzed N-arylation of indoles hinges on the reductive elimination step. Because the indolyl anion is bulky and electron-rich, standard ligands often fail.

-

Ligand Choice: Biaryl phosphine ligands (e.g., tBuXPhos , JohnPhos ) are critical. They provide the necessary steric bulk to force the Pd(II) center to undergo reductive elimination, forming the C-N bond rather than stalling as a stable complex.

-

Pre-catalysts: The use of precatalysts (e.g., G3-XPhos ) ensures the rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation.

Figure 2: Catalytic cycle for Buchwald-Hartwig N-arylation. The sterically demanding reductive elimination is the turnover-limiting step.

Therapeutic Applications & SAR

The N-aryl indole scaffold is not merely a linker; it is a bioactive pharmacophore. The N-aryl group often occupies hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

Key Biological Targets

-

Antipsychotics (GPCRs): Sertindole is a quintessential N-aryl indole.[1] The phenyl ring at N1 provides critical hydrophobic interactions within the Dopamine D2 and Serotonin 5-HT2 receptors.

-

Anticancer (Tubulin Polymerization): N-aryl-2-(1-benzylindol-3-yl)glyoxamides act as tubulin destabilizers. SAR studies indicate that electron-withdrawing groups (EWGs) on the N-aryl ring often enhance potency by modulating the electronic density of the indole core.

-

Estrogen Receptors (SERMs): Indole-based Selective Estrogen Receptor Modulators utilize the N-substituent to mimic the steroidal core of estradiol.

Structure-Activity Relationship (SAR) Trends

-

N1-Position: Tolerance for bulky aryl groups is high in GPCR targets but restricted in kinase ATP-binding pockets.

-

Electronic Effects: Electron-deficient N-aryl rings (e.g., 4-F-Phenyl) generally improve metabolic stability (blocking metabolic oxidation) and increase lipophilicity.

Experimental Protocols

Protocol A: "Gold Standard" Buchwald-Hartwig N-Arylation

Best for: High yields, valuable substrates, and scaling up.

Reagents:

-

Indole derivative (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Catalyst:

(1-2 mol%) or G3-Precatalyst -

Ligand: tBuXPhos (2-4 mol%) (Use 1:1.2 Pd:L ratio if not using precatalyst)

-

Base: NaOtBu (1.4 equiv) (Use

if ester/cyano groups present) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Charge a flame-dried reaction vial equipped with a magnetic stir bar with the Indole, Aryl Bromide, Base, and Ligand.

-

Purging: Evacuate and backfill with Argon (3 cycles).

-

Catalyst Addition: Add the Pd source.[2] If using a glovebox, add all solids inside.

-

Solvation: Add anhydrous Toluene via syringe under Argon flow. Concentration should be ~0.2 - 0.5 M.

-

Reaction: Seal the vial and heat to 100°C for 12–24 hours. Monitor by TLC or LCMS.

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Chan-Lam Coupling (Open-Flask)

Best for: Combinatorial libraries, late-stage functionalization, air-stable workflow.

Reagents:

-

Indole (1.0 equiv)

-

Aryl Boronic Acid (2.0 equiv)

-

Catalyst:

(10-20 mol% for catalytic; 1.0 equiv for difficult substrates) -

Base: Pyridine (2.0 equiv) or

-

Solvent: DCM or DCE (Dry not strictly required but preferred)

-

Additives: Molecular sieves (4Å) can improve yields by removing water generated during boroxine formation.

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine Indole, Aryl Boronic Acid, and

. -

Activation: Add solvent and Base.

-

Oxidation: The reaction requires oxygen. Attach a drying tube (calcium chloride) or leave open to air with vigorous stirring. For faster rates, bubble dry air or

through the solution. -

Reaction: Stir at Room Temperature for 24–48 hours. The solution typically turns dark blue/green (Cu(II) species).

-

Workup: Quench with aqueous

(to chelate Cu). Extract with DCM. -

Purification: Silica gel chromatography.

References

-

Buchwald, S. L., et al. (2000). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of Organic Chemistry.

-

Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

-

Sertindole Pharmacology: "Sertindole: A Review of its Pharmacodynamics and Pharmacokinetics." CNS Drugs.

-

Marchand, P., et al. (2009). "Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents." Bioorganic & Medicinal Chemistry.

-

Surisetti, S., et al. (2022).[3] "Recent advances in the tandem copper-catalyzed Ullmann-Goldberg N-arylation-cyclization strategies." Organic & Biomolecular Chemistry.

Sources

Electronic Properties of 1-Phenyl-2,3-dialkylindoles: A Comprehensive Technical Guide

Executive Summary

The molecular architecture of 1-phenyl-2,3-dialkylindoles represents a highly tunable scaffold with profound implications in both optoelectronics (e.g., OLED hole-transport layers) and medicinal chemistry. By systematically modifying the substituents on the indole core, researchers can precisely engineer the frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth analysis of the electronic properties of 1-phenyl-2,3-dialkylindoles. It bridges theoretical orbital mechanics with empirical characterization workflows, providing a self-validating framework for predicting and measuring their optoelectronic behavior.

Structural Anatomy & Orbital Mechanics

The electronic signature of a 1-phenyl-2,3-dialkylindole is dictated by the interplay of three distinct structural domains: the electron-rich 10-

The Indole Core

Indole is a fundamentally electron-excessive heterocycle. The nitrogen lone pair is delocalized into the aromatic system, creating a high-energy HOMO localized primarily over the pyrrole ring, specifically at the C3 position[1]. This intrinsic electron richness makes the core highly susceptible to electrophilic attack and oxidation.

N-Phenyl Conjugation vs. Steric Twist

The addition of a phenyl group at the N1 position introduces a complex electronic dynamic. While one might expect extended

In 2,3-dialkylindoles, the bulky C2-alkyl group exacerbates this steric clash, often forcing a dihedral angle approaching 60°–80°. This near-orthogonal geometry partially decouples the

2,3-Dialkyl Hyperconjugation

Alkyl substituents at the C2 and C3 positions act as powerful electron donors via

Caption: Substituent effects on the electronic bandgap of indole derivatives.

Quantitative Electronic Profiling

The table below summarizes the theoretical and empirical electronic properties of the indole scaffold as it undergoes progressive substitution. The data illustrates how the 2,3-dialkyl groups systematically raise the HOMO, while the 1-phenyl group modulates the LUMO and dipole moment.

| Compound | Dipole Moment (D) | |||

| Indole | -5.75 | -1.50 | 4.25 | 2.18 |

| 1-Phenylindole | -5.62 | -1.78 | 3.84 | 2.15 |

| 1-Phenyl-2,3-dimethylindole | -5.35 | -1.75 | 3.60 | 2.30 |

| 1-(p-Tolyl)-2,3-diethylindole | -5.28 | -1.72 | 3.56 | 2.45 |

(Note: Values are representative benchmarks derived from electrochemical and computational literature[5],[1],[3])

Multimodal Characterization Workflows

To accurately map the electronic properties of these compounds, researchers must employ a multimodal approach combining computational prediction with empirical electrochemical validation.

Caption: Multimodal workflow for electronic characterization of indoles.

Protocol 1: Computational Profiling via Density Functional Theory (DFT)

Causality & Rationale: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable; without them, the expanded electron cloud of the LUMO cannot be accurately modeled, leading to severe underestimations of electron affinity[1],[3].

Step-by-Step Methodology:

-

Geometry Construction: Build the 3D geometry of the target 1-phenyl-2,3-dialkylindole.

-

Conformational Search: Perform a relaxed coordinate scan of the N1-phenyl dihedral angle to identify the global energy minimum, accounting for the steric clash with the C2-alkyl group.

-

Optimization: Run a full geometry optimization at the B3LYP/6-311++G(d,p) level in vacuum or an implicit solvent model (e.g., PCM for dichloromethane).

-

Self-Validation (Frequency Analysis): Execute a vibrational frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary frequencies (

) are observed. An imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization. -

Orbital Extraction: Extract the HOMO and LUMO eigenvalues and map the FMO electron density surfaces (isovalue = 0.02 e/bohr³).

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality & Rationale: CV translates theoretical HOMO/LUMO gaps into real-world redox potentials. We use anhydrous dichloromethane (DCM) because the high anodic potentials required to oxidize indoles will otherwise trigger the electrolysis of trace water, masking the analyte's signal[6]. Tetrabutylammonium hexafluorophosphate (

Step-by-Step Methodology:

-

Preparation: Dissolve the indole derivative (1.0 mM) and

(0.1 M) in anhydrous DCM. -

Deoxygenation: Purge the cell with high-purity Argon for 15 minutes to eliminate dissolved

, which creates parasitic reduction waves. -

Electrode Setup: Deploy a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).

-

Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50–100 mV/s.

-

Self-Validation (Reversibility Check): Analyze the oxidation wave. For a perfectly reversible Nernstian process, the peak separation (

) should be ~59 mV. If the wave is irreversible (common in indoles due to radical cation dimerization), increase the scan rate (up to 1 V/s) to outpace the secondary chemical reaction and isolate the true thermodynamic potential. -

Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Ferrocene's solvent-independent, reversible oxidation aligns the electrochemical scale to the vacuum scale[5].

-

Calculation: Determine the HOMO/LUMO energies using the empirical equations:

Applications in Advanced Materials & Therapeutics

The precise electronic tuning of 1-phenyl-2,3-dialkylindoles unlocks distinct commercial and scientific applications:

-

Organic Light-Emitting Diodes (OLEDs): The elevated HOMO levels induced by 2,3-dialkyl hyperconjugation make these molecules exceptional hole-transporting materials (HTMs). Their asymmetric, sterically twisted structures also prevent

stacking, reducing crystallization and maintaining amorphous thin films necessary for high hole mobility ( -

Photoredox Catalysis: The electron-rich nature of the dialkylindole core allows it to form stable Electron Donor-Acceptor (EDA) complexes with electron-poor oxidants (e.g., persulfate). Upon visible light irradiation, these complexes undergo single-electron transfer (SET), initiating radical cascades without the need for expensive transition-metal photocatalysts[7].

-

Medicinal Chemistry: The lipophilicity contributed by the 1-phenyl group, combined with the electron-rich C2/C3 positions, allows these compounds to act as robust pharmacophores. The specific electron density distribution governs their binding affinity to target proteins via cation-

and

References

-

Schematic representation showing correlation between the HOMO and LUMO energies... ResearchGate[Link]

-

Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives Indian Academy of Sciences[Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis National Institutes of Health (PMC)[Link]

-

Synthesis, optical and electrochemical properties of new thieno[2,3-b]indole-based dyes Semantic Scholar[Link]

-

Photocatalyst-Free, Visible-Light-Mediated C(sp3)–H Arylation of Amides via a Solvent-Caged EDA Complex ACS Publications[Link]

-

SYNTHESIS AND PROPERTIES OF INDOLE-BASED ELECTROACTIVE COMPOUNDS Kaunas University of Technology (KTU ePubl) [Link]

Sources

- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-Phenyl-1H-indole | 16096-33-6 [smolecule.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to the Safe Handling of 2,3-dimethyl-1-phenylindole

Section 1: Executive Summary & Anticipated Hazard Profile

2,3-dimethyl-1-phenylindole is a substituted indole, a privileged scaffold in medicinal chemistry.[1][2] Its structure combines the features of 2,3-dimethylindole and a 1-phenyl substitution. Based on the hazard profiles of these parent structures, it is prudent to handle this compound with a high degree of caution. The primary anticipated risks include skin, eye, and respiratory irritation.[3][4] Similar indole derivatives have also been associated with acute toxicity if swallowed, inhaled, or absorbed through the skin.[4][5]

This guide provides a proactive approach to safety, establishing protocols that assume a moderate to high hazard level, ensuring a conservative and safe operational standard in the absence of specific data.

Anticipated GHS Hazard Classification Summary

The following table is a predictive summary based on data for structurally related compounds.

| Hazard Class | Anticipated Hazard Category | Hazard Statement | Basis for Extrapolation |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[4] | Common for substituted indoles. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[4] | Common for substituted indoles. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[4] | Common for substituted indoles. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] | A frequent hazard for indole derivatives. |

| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage/irritation[3][6] | Phenylindoles and other derivatives show strong eye irritancy. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[3][4] | Common for powdered or volatile organic compounds. |

Section 2: Physicochemical & Reactivity Profile

Understanding the chemical nature of this compound is fundamental to predicting its behavior and ensuring safe storage and handling.

-

Physical State: Expected to be a solid at room temperature, likely a crystalline powder, similar to 2-phenylindole and 2,3-dimethylindole.[3][7]

-

Stability: The indole scaffold can be sensitive to light and air.[8][9] It is recommended to store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and potentially refrigerated to prolong shelf life.[10]

-

Incompatibilities: Strong oxidizing agents are a primary incompatibility for most indole derivatives.[9][11] Reactions with strong acids should also be avoided as they can lead to polymerization or degradation.

-

Hazardous Decomposition Products: Upon combustion, expect the release of toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]

Section 3: Toxicological Insights & Exposure Control

The indole nucleus is a common motif in biologically active molecules, both endogenous (e.g., tryptophan, serotonin) and synthetic.[1] This inherent bioactivity is why these compounds are valuable in drug discovery but also why they must be handled with care. The lipophilic nature of the phenyl and dimethyl substitutions may enhance skin absorption.

Exposure Control Rationale

Given the anticipated hazards, a multi-layered approach to exposure control is required.

-

Engineering Controls: All manipulations of solid this compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on the specific task being performed.

| Task | Required PPE | Rationale |

| Handling Solid (Weighing, Aliquoting) | Nitrile gloves, lab coat, ANSI-approved safety glasses with side shields. | Protects against incidental skin contact and eye splashes. The fume hood mitigates inhalation risk. |

| Preparing Solutions | Nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if splashing is likely. | Provides a higher level of eye protection against splashes of the compound and solvent. |

| Running Reactions & Workup | Nitrile gloves (check solvent compatibility), lab coat, chemical splash goggles, face shield. | Offers maximum protection during procedures with a higher risk of spills, splashes, or exothermic events. |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems for common laboratory procedures.

Workflow for Initiating Work with this compound

Caption: Workflow from preparation to post-procedure cleanup.

Protocol 1: Weighing Solid this compound

-

Pre-Operation: Confirm the chemical fume hood is operational and certified. Don a lab coat, safety glasses, and nitrile gloves.

-

Procedure: a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Use a dedicated, clean spatula to carefully transfer the solid from the stock container to the weigh boat. c. Avoid creating dust. Work slowly and deliberately. d. Promptly and securely cap the stock container.

-

Post-Operation: Clean the spatula with a suitable solvent. Wipe down the balance and surrounding surfaces in the fume hood. Dispose of contaminated wipes and the weigh boat in the designated solid hazardous waste container.

Protocol 2: Preparing a Stock Solution

-

Pre-Operation: Perform all steps from Protocol 1 to weigh the desired amount of solid. Select a volumetric flask of the appropriate size.

-

Procedure: a. Place a magnetic stir bar in the flask. b. Using a powder funnel, carefully add the weighed solid to the flask. c. Add a small amount of the desired solvent to wet the solid. d. Place the flask on a stir plate within the fume hood and begin gentle stirring. e. Slowly add solvent until the solid is fully dissolved. f. Once dissolved, add solvent to the calibration mark on the flask. g. Cap the flask and invert several times to ensure homogeneity.

-

Post-Operation: Label the flask clearly with the compound name, concentration, solvent, and date. Dispose of all contaminated materials in the appropriate hazardous waste streams.

Section 5: Emergency & First-Aid Protocols

Immediate and correct action is crucial in any laboratory incident.

Emergency Response Decision Tree (Spill)

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[3]

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Seek immediate medical attention.

Section 6: Disposal & Environmental Considerations

-

Waste Disposal: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[10] Do not dispose of it down the drain.[5] Collect waste in clearly labeled, sealed containers.

-

Environmental Hazards: While specific data is unavailable, related indole compounds can be toxic to aquatic life.[5] Therefore, prevent any release into the environment.[5]

References

-

Title: Safety Data Sheet (SDS) (for 4',6-Diamidino-2-phenylindole dihydrochloride) Source: Eurogentec URL: [Link]

-

Title: 2,3-Dimethylindole | C10H11N | CID 7053 Source: PubChem - NIH URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC URL: [Link]

-

Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Preparation of 1-phenyl-2,3-dimethylindole from 2-butanone phenylhydrazone

Executive Summary

This technical guide details the synthesis of 1-phenyl-2,3-dimethylindole , a pharmacophore relevant to COX-2 inhibitors and optoelectronic materials.[1] The protocol addresses the specific transformation of 2-butanone phenylhydrazone into the target indole.[2]

Critical Chemical Logic: The starting material specified, 2-butanone phenylhydrazone (monosubstituted hydrazine origin), yields 2,3-dimethylindole (an N-H indole) upon Fischer cyclization.[1] Consequently, the synthesis of the 1-phenyl derivative requires a biphasic approach:

-

Phase I: Fischer Indole Synthesis to construct the 2,3-dimethylindole core.[2]

-

Phase II:

-Arylation (Ullmann or Buchwald-Hartwig coupling) to install the 1-phenyl substituent.[1]

Note: An alternative "Direct Route" utilizing 1,1-diphenylhydrazine is discussed in Section 5 as a process optimization strategy.

Chemical Background & Mechanistic Insight

The Fischer Indole Logic

The transformation relies on the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.[1][3][4] For 2-butanone (methyl ethyl ketone), regioselectivity is the primary challenge.[1] The ketone has two enolizable positions:

-

Kinetic Control (Terminal Methyl): Leads to 2-ethylindole.[1]

-

Thermodynamic Control (Internal Methylene): Leads to 2,3-dimethylindole .[1]

Under strong acid catalysis (e.g., Polyphosphoric acid or H₂SO₄/AcOH) and thermal conditions, the reaction overwhelmingly favors the thermodynamic ene-hydrazine, yielding the desired 2,3-dimethyl scaffold (>90% regioselectivity).[1]

The N-Arylation Requirement

Since the precursor is a phenylhydrazone (derived from phenylhydrazine, Ph-NH-NH₂), the resulting indole retains the N-H bond.[1] To achieve the 1-phenyl target, the nitrogen must be coupled with an aryl halide post-cyclization.

Figure 1: Synthetic pathway illustrating the Two-Step Protocol (Solid Blue/Green) required for the specified starting material, versus the Direct Route (Dashed Red).

Reagents & Material Attributes

| Reagent | Role | Purity Req. | Critical Attribute |

| 2-Butanone Phenylhydrazone | Precursor | >98% | Free of residual hydrazine (genotoxic).[1] |

| Polyphosphoric Acid (PPA) | Catalyst/Solvent | Reagent Grade | High viscosity; ensures thermodynamic control. |

| Iodobenzene | Arylating Agent | >99% | Preferred over Bromobenzene for milder Cu-catalysis.[1] |

| Copper(I) Iodide (CuI) | Catalyst | 99.9% | Must be off-white/tan; green indicates oxidation.[1] |

| Potassium Phosphate (K₃PO₄) | Base | Anhydrous | Finely ground to maximize surface area. |

| L-Proline | Ligand | >99% | Promotes Cu-catalysis in DMSO.[1] |

Detailed Protocol: Phase I (Core Synthesis)

Objective: Cyclization of 2-butanone phenylhydrazone to 2,3-dimethylindole.

Step-by-Step Methodology

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer (high torque required for PPA), reflux condenser, and internal temperature probe.

-

Catalyst Charging: Charge Polyphosphoric Acid (PPA) (100 g) into the flask. Heat to 80°C to lower viscosity.

-

Addition: Slowly add 2-butanone phenylhydrazone (20.0 g, 123 mmol) portion-wise over 30 minutes.

-

Caution: Exothermic reaction. Maintain internal temperature <100°C during addition to prevent charring.

-

-

Cyclization: Increase temperature to 120°C and stir for 3 hours.

-

Checkpoint: The mixture will turn dark brown. TLC (Hexane:EtOAc 8:2) should show consumption of hydrazone (Rf ~0.6) and appearance of indole (Rf ~0.4, fluorescent spot).

-

-

Quenching: Cool the mixture to 60°C. Pour slowly onto 300 g of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the indole will precipitate as a crude solid.

-

Isolation: Filter the precipitate. Wash with water (3 x 100 mL) to remove acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) .

-

Target Yield: 12–14 g (65–75%).

-

Appearance: White to off-white plates.[1]

-

Melting Point: 104–106°C.

-

Detailed Protocol: Phase II (N-Arylation)

Objective: Transformation of 2,3-dimethylindole to 1-phenyl-2,3-dimethylindole via Modified Ullmann Coupling.[1]

Step-by-Step Methodology

-

Reactor Setup: Flame-dry a 250 mL Schlenk flask. Flush with Argon/Nitrogen.[5]

-

Reagent Charging: Add the following under inert atmosphere:

-

Solvent: Add DMSO (50 mL). The mixture will be a slurry.

-

Coupling: Heat the sealed vessel to 90°C for 12–16 hours.

-

Work-up:

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

-

Note: The N-phenyl product is less polar than the N-H precursor.[1]

-

-

Final Product Data:

-

Yield: 7.5 g (80%).

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

Process Optimization: The Direct Route

Guidance for Future Batches: If the constraint of using "2-butanone phenylhydrazone" is removed, the synthesis can be condensed into a single step by changing the starting hydrazine.

-

Precursor: Use 1,1-Diphenylhydrazine hydrochloride.[1]

-

Reaction: React 1,1-diphenylhydrazine with 2-butanone in Ethanol/H₂SO₄ (4%).

-

Outcome: The Fischer cyclization directly yields 1-phenyl-2,3-dimethylindole because the "N-Ph" group is already present in the hydrazine backbone.[1] This avoids the costly and heavy-metal-dependent Phase II.[1]

Figure 2: Mechanistic cascade of the Fischer Indole Synthesis.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase I) | Formation of 2-ethylindole (Kinetic product).[1] | Ensure high temperature (>100°C) and strong acid (PPA) to favor thermodynamic equilibration.[1] |

| Incomplete Arylation (Phase II) | Catalyst poisoning or wet DMSO. | Use anhydrous K₃PO₄ and fresh CuI. Ensure inert atmosphere (O₂ kills Cu-catalysis).[1] |

| Dark/Tar Products | Polymerization of 2-butanone.[1] | Add hydrazone slowly to the hot acid; do not mix ketone and acid directly without hydrazine present. |

Validation Parameters (1-phenyl-2,3-dimethylindole):

-

¹H NMR (CDCl₃, 400 MHz):

7.4-7.6 (m, 5H, N-Ph), 7.1-7.3 (m, 4H, Indole-Ar), 2.35 (s, 3H, C2-Me), 2.25 (s, 3H, C3-Me).[1] -

Mass Spectrometry: [M+H]⁺ = 222.13.

References

-

Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][6][8][11] Chemical Reviews, 63(4), 373–401. Link

-

Fischer, E., & Jourdan, F. (1883).[8] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1] Link[1]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460. Link

-

Kikugawa, Y., & Kawase, M. (1984). An improved synthesis of 1-phenylindoles. Chemistry Letters, 13(8), 1279-1280.[1] Link[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 10. rroij.com [rroij.com]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Electrophilic Substitution of N-Phenyl-2,3-Dimethylindole

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges of N-phenyl-2,3-dimethylindole , a "fully substituted" pyrrole core where standard indole C3/C2 reactivity is sterically and electronically blocked.

Executive Summary

N-phenyl-2,3-dimethylindole represents a unique challenge in indole functionalization. Unlike simple indoles, where the C3 and C2 positions are the primary nucleophilic sites, this substrate possesses a "blocked" pyrrole core. Consequently, electrophilic aromatic substitution (EAS) does not follow the standard C3 > C2 > C5/C6 hierarchy.

This guide details three distinct reactivity pathways essential for diversifying this scaffold:

-

Kinetic C3-Attack: Formation of metastable 3H-indolenines (via Bromination).

-

Thermodynamic Benzenoid Substitution: Directed nitration at the C6 position.

-

Side-Chain Tautomeric Activation: Vilsmeier-Haack formylation of the C2-methyl group.

Structural Analysis & Reactivity Profile

The reactivity of N-phenyl-2,3-dimethylindole is governed by the competition between the electron-rich indole nucleus and the steric prohibition at C2/C3.

-

The N-Phenyl Effect: The N-phenyl group is twisted out of coplanarity with the indole system due to steric repulsion with the C2-methyl and C7-proton. While it provides inductive activation, its resonance contribution is diminished compared to N-alkyl groups.

-

The "Blocked" Core:

-

C3 Position: Although blocked by a methyl group, C3 remains the most nucleophilic site. Electrophiles often attack here first to form a cationic indolenine intermediate (sigma complex). Without a proton to lose, this intermediate must either rearrange (Plancher rearrangement) or be trapped.

-

C6 Position: When C3/C2 are blocked, the C6 position (para to the activating Nitrogen) becomes the preferred site for irreversible EAS reactions like nitration, preserving aromaticity.

-

C2-Methyl Group: The C2-methyl protons are acidic (pKa ~ 17-18 in indolium ions), allowing tautomerization to an exocyclic enamine, which is susceptible to Vilsmeier-Haack conditions.

-

Pathway Visualization

The following diagram illustrates the decision tree for electrophilic attack based on reagent choice.

Figure 1: Divergent reactivity pathways for N-phenyl-2,3-dimethylindole depending on electrophile and conditions.

Experimental Protocols

Protocol A: C3-Bromination (Synthesis of 3H-Indolenines)

Objective: To synthesize the 3-bromo-3,3-dimethyl-N-phenyl-3H-indole derivative. Mechanism: Electrophilic attack at C3 forms a quaternary center. The product is a non-aromatic indolenine (imine).

Reagents & Equipment:

-

N-phenyl-2,3-dimethylindole (1.0 equiv)

-

Bromine (

) or N-Bromosuccinimide (NBS) (1.05 equiv) -

Triethylamine (

) (1.1 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve N-phenyl-2,3-dimethylindole (1.0 g, 4.5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

. -

Base Addition: Add triethylamine (0.7 mL, 5.0 mmol). Note: The base is critical to neutralize HBr and stabilize the acid-sensitive indolenine.

-

Bromination: Cool the solution to 0°C. Add

(0.24 mL, 4.7 mmol) in DCM (5 mL) dropwise over 15 minutes.-

Observation: The solution will likely turn orange/red and then fade to yellow as bromine is consumed.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Workup: Wash the organic layer with cold saturated

(2 x 15 mL) and brine. Dry over -

Isolation: Concentrate under reduced pressure at room temperature.

-

Caution: Do not heat above 40°C; 3-bromoindolenines are thermally unstable and may rearrange or polymerize.

-

-

Result: The product is typically a yellow crystalline solid or oil. Use immediately or store at -20°C under inert gas.

Validation:

-

1H NMR: Look for the loss of the NH signal (if starting material wasn't N-phenyl) and a shift in the C2-Methyl signal. For N-phenyl, verify the integrity of the phenyl ring and the upfield shift of the C3-methyl (now on an sp3 carbon).

Protocol B: C6-Nitration (Benzenoid Substitution)

Objective: To introduce a nitro group onto the benzenoid ring (Regioselectivity: C6 > C5). Mechanism: Strong acid protonates the C3 position (reversible), but the irreversible nitration occurs on the activated benzene ring, para to the nitrogen (C6).

Reagents:

-

N-phenyl-2,3-dimethylindole (1.0 equiv)

-

Concentrated Nitric Acid (

, 70%) -

Concentrated Sulfuric Acid (

) -

Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the indole (500 mg) in glacial acetic acid (10 mL).

-

Nitrating Mixture: In a separate vial, carefully mix conc.

(1.1 equiv) with conc. -

Addition: Add the nitrating mixture dropwise to the indole solution at 0–5°C.

-

Critical Control: Maintain temperature below 10°C to prevent oxidation of the methyl groups or polynitration.

-

-

Reaction: Stir for 2 hours at 0°C. Monitor by TLC (usually 30% EtOAc/Hexane).

-

Quench: Pour the mixture onto crushed ice (50 g). The product should precipitate as a yellow solid.

-

Purification: Filter the solid. If gummy, extract with EtOAc. Recrystallize from Ethanol/Water.

Regioselectivity Note: While the N-phenyl ring is theoretically susceptible, the indole nitrogen lone pair activates the indole C6 position more strongly than the twisted phenyl ring. Literature on 1,2-dimethylindole confirms C6 (and minor C5) substitution [1, 2].

Protocol C: Vilsmeier-Haack (Side-Chain Formylation)

Objective: Functionalization of the C2-methyl group to form an

Reagents:

Step-by-Step Methodology:

-

Vilsmeier Reagent: Cool DMF (3.0 equiv) to 0°C. Add

(1.2 equiv) dropwise under -

Substrate Addition: Add a solution of N-phenyl-2,3-dimethylindole (1.0 equiv) in DMF dropwise.

-

Heating: Heat the mixture to 80–90°C for 4 hours.

-

Why Heat? Unlike standard aromatic formylation, attacking the methyl group requires overcoming the energy barrier of tautomerization.

-

-

Hydrolysis: Cool to room temperature. Pour into ice water containing sodium acetate (buffer to pH 5-6).

-

Isolation: A yellow/orange precipitate forms. This is the 2-(2-dimethylaminovinyl) intermediate or the hydrolyzed aldehyde depending on pH and time. For the aldehyde, ensure acidic hydrolysis (pH 4) followed by neutralization.

Data Summary & Troubleshooting

| Parameter | Protocol A (Bromination) | Protocol B (Nitration) | Protocol C (Vilsmeier) |

| Primary Target | C3 (Indolenine) | C6 (Benzene Ring) | C2-Methyl (Side Chain) |

| Key Reagent | |||

| Temp.[5][6] Control | Strict 0°C (Unstable product) | <10°C (Avoid oxidation) | 80–90°C (Drive tautomerization) |

| Major Byproduct | Rearranged 2-bromo-3-methyl | 5-Nitro isomer or N-phenyl nitration | N-formyl (if N-H was present) |

| Validation Signal | Loss of aromaticity (UV shift) | Downfield aromatic protons (NMR) | Vinyl proton doublet (~9.5 ppm CHO) |

Troubleshooting:

-

Problem: Poly-nitration observed.

-

Solution: Reduce

equivalents to 0.95 and lower temperature to -10°C.

-

-

Problem: No reaction in Vilsmeier.

-

Solution: The N-phenyl group may cause steric hindrance. Increase temperature to 100°C or use microwaves to accelerate the enamine attack.

-

-

Problem: Indolenine decomposes.

-

Solution: Ensure all glassware is base-washed. Trace acid catalyzes the rearrangement of 3-bromoindolenines.

-

References

-

Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles.[1][7][8] Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines. Canadian Journal of Chemistry, 58(8), 808–814.

-

Noland, W. E., et al. (1966). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. Journal of Organic Chemistry.

-

Miki, Y. (2007).

-

BenchChem Application Note. (2025).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rroij.com [rroij.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 2,3-Dimethyl-1-phenylindole as an OLED Material Precursor

Abstract

This technical guide outlines the synthesis, purification, and application of 2,3-Dimethyl-1-phenylindole (DMPI) as a high-stability scaffold for Organic Light-Emitting Diode (OLED) materials. Unlike unsubstituted indoles, the 2,3-dimethyl motif blocks the reactive pyrrolic positions, forcing electrophilic substitution to the benzo-ring (typically C5), thereby enabling precise regioselective functionalization. This document provides a validated protocol for synthesizing OLED-grade DMPI, converting it into a reactive intermediate (5-bromo derivative), and integrating it into Hole Transport Layer (HTL) architectures.

Introduction: The Indole Scaffold in OLEDs

Indole derivatives are critical in OLED chemistry due to their high triplet energy (

However, the C2 and C3 positions of the indole ring are highly susceptible to oxidative degradation and unwanted electrophilic attack during device operation. This compound solves this stability bottleneck by:

-

Steric Blocking: Methyl groups at C2/C3 prevent oxidative coupling and dimerization.

-

N-Phenylation: Protects the nitrogen center, preventing protonation and increasing solubility in organic solvents for solution processing.

-

Electronic Tuning: The electron-donating methyl groups raise the HOMO level slightly, facilitating hole injection from the anode.

Material Properties (Reference Data)

| Property | Value | Method/Notes |

| Molecular Formula | - | |

| Molecular Weight | 221.30 g/mol | - |

| Melting Point | 131–133 °C | DSC (10°C/min) |

| HOMO Level | ~ -5.2 eV | CV (vs Fc/Fc+) |

| Triplet Energy ( | > 2.90 eV | Low-temp PL (77 K) |

| Purity Requirement | > 99.95% | HPLC + Sublimation |

Validated Synthesis Protocol

This workflow describes the synthesis of the core scaffold via Fischer Indole Cyclization followed by N-Arylation , and its subsequent activation via bromination.

Phase A: Synthesis of 2,3-Dimethylindole (Precursor 1)

Note: While commercially available, in-house synthesis ensures control over trace metal impurities.

Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.2 eq), Polyphosphoric acid (PPA) or

-

Condensation: Mix phenylhydrazine and 2-butanone in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours to form the hydrazone.

-

Cyclization: Add the crude hydrazone dropwise to pre-heated PPA (100°C). The reaction is exothermic; maintain temperature <120°C.

-

Quenching: Pour the mixture into ice water. Neutralize with NaOH (aq) to pH 8.

-

Isolation: Extract with ethyl acetate (

).[1] Wash organic layer with brine, dry over -

Purification: Recrystallize from ethanol/water (9:1).

Phase B: N-Phenylation to this compound (DMPI)

Mechanism: Ullmann-type C-N coupling is preferred over Buchwald-Hartwig for industrial scalability and cost, though Buchwald is faster on lab scale.

Reagents:

-

2,3-Dimethylindole (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline or 1,10-Phenanthroline (20 mol%) (Ligand)

- (2.0 eq)

-

Solvent: DMSO or DMF (Degassed)

Procedure:

-

Setup: In a glovebox or under Argon, charge a Schlenk flask with 2,3-dimethylindole, CuI, Ligand, and Base.

-

Addition: Add Iodobenzene and dry DMSO.

-

Reaction: Heat to 110°C for 24 hours. Monitor via TLC (Hexane:EtOAc 10:1).

-

Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM).

-

Purification (Crucial):

-

Pass through a silica gel plug to remove copper residues.

-

Recrystallization: Use Ethanol/Hexane.

-

Sublimation: For device-grade material, sublime at

Torr at 140°C.

-

Phase C: Functionalization (5-Bromo-2,3-dimethyl-1-phenylindole)

To use DMPI in an OLED stack, it is typically coupled to arylamines. First, it must be halogenated.

Reagents: DMPI (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.

-

Dissolve DMPI in DMF at 0°C.

-

Add NBS portion-wise over 30 minutes (protect from light).

-

Stir at RT for 4 hours.

-

Precipitate in water, filter, and recrystallize from acetonitrile.

-

Note: The 2,3-dimethyl block forces bromination almost exclusively to the C5 position (para to the nitrogen), yielding a linear handle for further extension.

-

Workflow Visualization

The following diagram illustrates the chemical pathway and the logic behind the structural modifications.

Figure 1: Synthesis pathway transforming raw materials into the active OLED precursor 5-Bromo-DMPI.

Device Integration & Quality Control

OLED Device Architecture

When used as a Hole Transport Material (HTM) (after coupling with triphenylamine, for example), the material fits into the stack as follows:

Figure 2: Standard OLED stack highlighting the placement of DMPI-based derivatives in the HTL.

Quality Control (QC) Standards

For OLED applications, purity is paramount to prevent exciton quenching.

-

HPLC Purity: >99.9% (UV detection at 254 nm).

-

Trace Metals: < 5 ppm (ICP-MS). Copper residues from the Ullmann coupling are fatal to device lifetime.

-

Thermal Analysis:

(Glass Transition) must be distinct. No crystallization peaks upon cooling (indicates amorphous stability).

References

-

Chai, Z. et al. (2017). Novel fluorene/indole-based hole transport materials with high thermal stability for efficient OLEDs. Dyes and Pigments.[2][3] [2]

-

Idris, M. A. et al. (2015).[4] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate as Catalyst. Journal of Chemical and Pharmaceutical Research.

-

Xu, H. et al. (2023).[3] Pyridine-Annulated Functional Fused Indole as a Hole Transport Material for Solution-Processed OLEDs. ACS Applied Optical Materials.

-

Tang, C. W. & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters. (Foundational reference for HTL architecture).

-

Zhang, M. et al. (2020). 2,3-Dimethylindole as a donor for novel thermally activated delayed fluorescence emitters. New Journal of Chemistry.

Sources

C-H activation protocols for 1-phenyl-2,3-dimethylindole

As a Senior Application Scientist, I have developed this technical guide to address the unique synthetic opportunities presented by 1-phenyl-2,3-dimethylindole . In standard indole chemistry, the C2 and C3 positions are highly nucleophilic and prone to rapid background metalation or electrophilic attack[1]. By utilizing 1-phenyl-2,3-dimethylindole, the C2 and C3 positions are sterically and electronically blocked. This structural feature forces transition metal catalysts to seek alternative, less reactive C–H bonds, enabling divergent, site-selective functionalization at either the ortho-position of the N-phenyl ring or the C7-position of the indole core[2].

This application note details two highly robust, self-validating protocols for the divergent C–H activation of 1-phenyl-2,3-dimethylindole, elucidating the mechanistic causality behind each experimental parameter.

Divergent C–H Activation Pathways

Divergent site-selective C-H activation pathways for 1-phenyl-2,3-dimethylindole.

Protocol 1: Rh(III)-Catalyzed ortho-C–H Oxidative Annulation

Mechanistic Rationale: In this pathway, the indole nitrogen serves as a built-in directing group. The active cationic Rh(III) species undergoes Concerted Metalation-Deprotonation (CMD) specifically at the ortho-position of the N-phenyl ring[3]. Subsequent migratory insertion of an internal alkyne forms a seven-membered rhodacycle, which undergoes reductive elimination to yield a fused indolo[1,2-a]quinoline derivative[3].